molecular formula C8H10BrClN2O2 B13503194 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid hydrochloride

1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid hydrochloride

Cat. No.: B13503194
M. Wt: 281.53 g/mol
InChI Key: VBSBZAUFCICEHU-UHFFFAOYSA-N
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Description

1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H9BrN2O2·HCl. It is a derivative of imidazo[1,5-a]pyridine, a bicyclic structure that is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid hydrochloride can be achieved through various synthetic routes. One common method involves the bromination of 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is typically carried out at room temperature or under reflux conditions .

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the bromination process .

Chemical Reactions Analysis

1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in various biological processes. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .

Comparison with Similar Compounds

1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylic acid hydrochloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C8H10BrClN2O2

Molecular Weight

281.53 g/mol

IUPAC Name

1-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H9BrN2O2.ClH/c9-6-5-3-1-2-4-11(5)7(10-6)8(12)13;/h1-4H2,(H,12,13);1H

InChI Key

VBSBZAUFCICEHU-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=C(N=C2C(=O)O)Br)C1.Cl

Origin of Product

United States

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